4-[(2E)-2-benzylidenehydrazinyl]-N-(4-chlorophenyl)-4-oxobutanamide
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Overview
Description
N-(4-CHLOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound with the molecular formula C16H15ClN2O It is a derivative of propanamide, characterized by the presence of a 4-chlorophenyl group and a phenylmethylidene hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of reagents and conditions is critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) and reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)PROPANAMIDE: A simpler derivative lacking the phenylmethylidene hydrazinecarbonyl group.
N-(4-CHLOROPHENYL)-2-(6-METHOXYNAPHTHALEN-2-YL)PROPANAMIDE: A structurally related compound with a naphthalene moiety.
Uniqueness
N-(4-CHLOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-chlorophenyl)butanediamide |
InChI |
InChI=1S/C17H16ClN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
SZBINZLVMJKCMY-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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